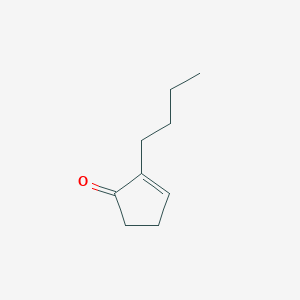

2-butyl-2-cyclopentenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h6H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANWSYLRLMKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432157 | |

| Record name | 2-butyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5561-05-7 | |

| Record name | 2-butyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Elucidation of Reaction Mechanisms in Cyclopentenone Synthesis and Transformation

Mechanistic Pathways of Key Cyclization and Annulation Reactions

The construction of the cyclopentenone ring is often achieved through powerful cyclization and annulation reactions. The mechanisms of these transformations, frequently mediated by transition metals, involve a sequence of intricate steps including ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically using a cobalt catalyst. wikipedia.org While the mechanism has been studied extensively, its nuances are still being explored. The widely accepted pathway, first proposed by Magnus and later supported by computational studies, involves several key stages. wikipedia.orgacs.org

The reaction commences with the formation of a stable dicobalt hexacarbonyl alkyne complex. wikipedia.org The subsequent binding of the alkene substrate leads to a critical metallacyclopentene intermediate. wikipedia.org This is followed by the migratory insertion of a carbon monoxide ligand into a metal-carbon bond, and the sequence concludes with reductive elimination, which releases the cyclopentenone product. wikipedia.orgacs.org

| Step | Description | Key Intermediate | Significance |

|---|---|---|---|

| 1. Alkyne Complexation | An alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonyl alkyne complex. | Dicobalt Hexacarbonyl Alkyne Complex | Activates the alkyne for subsequent reaction. |

| 2. Alkene Insertion | The alkene coordinates to a cobalt center and inserts into a cobalt-carbon bond. | Metallacyclopentene Complex | Irreversible step; determines stereo- and regiochemistry of the product. acs.orguwindsor.ca |

| 3. CO Migratory Insertion | A carbonyl ligand inserts into a cobalt-carbon bond of the metallacycle. | Acyl Metallacycle | Forms the carbon skeleton of the final cyclopentenone. wikipedia.org |

| 4. Reductive Elimination | The final C-C bond is formed, releasing the cyclopentenone product and regenerating the cobalt species. | Cyclopentenone Product | Completes the catalytic cycle. wikipedia.orgacs.org |

A versatile method for synthesizing substituted cyclopentenones involves the rhodium-catalyzed intramolecular hydroacylation of 4-alkynals. organic-chemistry.orgorganic-chemistry.org This reaction is distinguished by an unusual trans addition of a rhodium hydride intermediate across the alkyne. organic-chemistry.org

The proposed catalytic cycle begins with the oxidative addition of the aldehydic carbon-hydrogen (C-H) bond to a low-valent rhodium(I) catalyst. organic-chemistry.org This step forms a five-coordinate acyl rhodium(III) hydride intermediate. organic-chemistry.org Subsequently, the rhodium hydride moiety adds in a trans fashion to the tethered alkyne, a key step that establishes the stereochemistry of the resulting vinyl-rhodium species. organic-chemistry.org Theoretical studies have indicated that this exo-cyclization pathway is kinetically favored over endo-cyclization. nih.gov The cycle concludes with the reductive elimination of the C-C bond, which releases the final cyclopentenone product and regenerates the active Rh(I) catalyst. organic-chemistry.orgnih.gov The intramolecular nature of this process has been substantiated through deuterium-labeling experiments, which showed no crossover of deuterium (B1214612) between different substrate molecules. thieme-connect.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Oxidative Addition | The aldehydic C-H bond of the 4-alkynal substrate adds to the Rh(I) center. organic-chemistry.org | Acyl Rhodium(III) Hydride |

| 2. Migratory Insertion (Trans Addition) | The rhodium hydride adds across the alkyne via an unusual trans-hydroacylation. organic-chemistry.org | Vinyl Rhodium(III) Species |

| 3. Reductive Elimination | Formation of the C-C bond releases the cyclopentenone product. organic-chemistry.org | Rh(I) Catalyst (regenerated) |

[4+1] Annulation reactions represent a powerful strategy for the stereocontrolled synthesis of five-membered rings. In one prominent approach, highly substituted cyclopentenones are formed through the reaction of trialkylsilyl vinyl ketenes with carbenoid reagents. nih.gov A notable characteristic of this method is the high degree of stereoselectivity, which has been determined to be a consequence of kinetic, rather than thermodynamic, control. nih.gov

The proposed mechanism for this transformation begins with the nucleophilic addition of the carbenoid to the vinyl ketene (B1206846), which generates a dienolate intermediate. This dienolate is believed to undergo ionization, followed by a conrotatory 4π electrocyclization to form the cyclopentenone ring. nih.gov The specific stereochemical outcome is dictated by the preferred transition state of this electrocyclization step. nih.gov An alternative [4+1] strategy involves a palladium-catalyzed intramolecular cyclopropanation followed by a magnesium iodide-mediated rearrangement of the resulting vinylcyclopropane. researchgate.net Mechanistic studies suggest this rearrangement proceeds stereospecifically via a double SN2-type mechanism involving iodide. researchgate.net

| [4+1] Annulation Strategy | Key Mechanistic Feature | Basis of Stereocontrol |

|---|---|---|

| Trialkylsilyl Vinyl Ketenes + Carbenoids | Initial addition to form a dienolate, followed by ionization and 4π electrocyclization. nih.gov | Kinetic control during the electrocyclization step. nih.gov |

| Intramolecular Cyclopropanation / Rearrangement | Stereoselective cyclopropanation followed by stereospecific vinylcyclopropane-cyclopentene rearrangement. researchgate.net | A proposed double SN2 mechanism during the rearrangement. researchgate.net |

Nickel-catalyzed cycloadditions offer another efficient route to cyclopentenones from simple starting materials. For the reductive cycloaddition of enoates (α,β-unsaturated esters) and alkynes, the mechanism is believed to involve the oxidative cyclization of the two π-systems with a Ni(0) catalyst. organic-chemistry.org This generates a nickelacycle intermediate, which can then be protonated or trapped by an electrophile to yield the final product, with an organoborane serving as the terminal reductant to regenerate the active Ni(0) species. organic-chemistry.org

In a more complex three-component cycloaddition involving enoates, alkynes, and aldehydes, computational studies have explored several energetically feasible pathways. sci-hub.se The most likely mechanism is proposed to be a "ketene-first" pathway. This involves carbocyclization of the enoate and alkyne to form a seven-membered metallacycle, which then undergoes phenoxide elimination to generate a ketene, prior to the final aldol (B89426) addition step with the aldehyde. sci-hub.se A different nickel-catalyzed cycloaddition between α,β-unsaturated phenyl esters and internal alkynes is thought to proceed through a distinct η³-oxaallyl phenoxynickel intermediate. thieme-connect.com

| Reaction Type | Proposed Key Intermediate | Reference |

|---|---|---|

| Reductive [3+2] Cycloaddition (Enoate + Alkyne) | Nickelacycle | organic-chemistry.org |

| Three-Component [3+2] Cycloaddition (Enoate + Alkyne + Aldehyde) | Seven-membered Metallacycle / Ketene | sci-hub.se |

| [2+2+1]-type Cycloaddition (Unsaturated Ester + Alkyne) | η³-Oxaallyl Phenoxynickel | thieme-connect.com |

Stereochemical Models for [4+1] Annulations

Mechanisms of Other Significant Transformations

Beyond the direct synthesis of the cyclopentenone core, mechanistic understanding of subsequent transformations is vital. Acid-catalyzed cascade processes, in particular, can lead to rapid increases in molecular complexity from cyclopentenone-related precursors.

Acid-catalyzed cascade reactions provide a powerful method for transforming relatively simple cyclic structures into more complex polycyclic systems. A classic example that results in a cyclopentenone derivative is the Piancatelli rearrangement. thieme-connect.com This reaction converts 2-furylcarbinols into 4-hydroxycyclopentenones through an elegant cascade mechanism. thieme-connect.com

The process is initiated by the acid-mediated dehydration of the starting carbinol, which generates a highly reactive furanoxonium ion intermediate. thieme-connect.com This electrophilic species is then attacked by a nucleophile, typically water, at the C5 position of the furan (B31954) ring. This attack triggers the ring-opening of the furan, leading to a pentadienylic cation intermediate, often referred to as a Stenhouse-like salt. thieme-connect.com The final and key step of the cascade is a thermal 4π conrotatory electrocyclization of this cation, which constructs the five-membered ring and yields the trans-substituted 4-hydroxycyclopentenone product. thieme-connect.com This fundamental mechanistic pathway has been extended to related transformations, such as the aza-Piancatelli rearrangement, which can be initiated by the acid-catalyzed ring-opening of precursors like furyl-substituted cyclopropanes. researchgate.net

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Dehydration | Acid-catalyzed loss of water from the 2-furylcarbinol. thieme-connect.com | Furanoxonium Ion |

| 2. Nucleophilic Attack & Ring-Opening | Attack by water at the C5 position of the furan ring, leading to cleavage. thieme-connect.com | Stenhouse-like Salt (Pentadienylic Cation) |

| 3. 4π Electrocyclization | Conrotatory cyclization of the pentadienylic cation to form the five-membered ring. thieme-connect.com | 4-Hydroxycyclopentenone |

Palladium-Catalyzed Carbonyl α-Alkenylation Mechanisms

The synthesis of 2-cyclopentenone derivatives can be efficiently achieved through palladium-catalyzed intramolecular carbonyl α-alkenylation. A key example of this is the conversion of 5-bromo-5-hexen-2-ones to the corresponding 2-cyclopentenone derivatives. nih.gov This transformation proceeds under mild conditions and involves a subsequent double-bond migration to yield the final α,β-unsaturated ketone. nih.gov

The proposed mechanism for this intramolecular α-alkenylation initiates with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the vinyl bromide in the 5-bromo-5-hexen-2-one substrate. This step forms a vinylpalladium(II) intermediate. Subsequently, the ketone can form an enolate, which then acts as a nucleophile. The intramolecular nature of the reaction facilitates the attack of the enolate onto the palladium center, leading to a cyclization event and the formation of a five-membered ring. This is followed by reductive elimination, which regenerates the palladium(0) catalyst and yields a methylene (B1212753) cyclopentanone (B42830) intermediate. The final step of the reaction sequence is the migration of the exocyclic double bond into the ring to form the more thermodynamically stable conjugated system of the 2-cyclopentenone product.

While direct palladium-catalyzed α-alkenylation of a pre-formed 2-butyl-2-cyclopentenone is not the primary synthetic route, understanding the mechanisms of palladium with cyclic enones provides insight into their reactivity. Studies on the palladium-catalyzed α-arylation of α,β-unsaturated ketones have been investigated using density functional theory (DFT). chemrxiv.org These studies suggest a catalytic cycle involving four main steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetallation with an in-situ generated lithium enolate, a proton migration step, and finally, reductive elimination to yield the α-arylated product. chemrxiv.org In these systems, the reductive elimination step is often the rate-determining step, while the regioselectivity is controlled by the protonation step. chemrxiv.org

Furthermore, the mechanism of palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones has been explored through both computational and experimental studies. nih.govacs.org This reaction is understood to proceed through the formation of a cationic arylpalladium(II) species. The key carbon-carbon bond is then formed via carbopalladation of the enone's olefin. nih.govacs.org The enantioselectivity of such reactions is primarily governed by steric interactions between the chiral ligand and the enone substrate during this carbopalladation step. nih.govacs.org

Unimolecular Decomposition Mechanisms of Cyclopentenone Systems

Thermal Pyrolysis Pathways and Product Identification

The thermal decomposition of 2-cyclopentenone has been investigated through combined experimental and theoretical approaches, providing a detailed understanding of its pyrolysis pathways. thieme-connect.com Gas-phase pyrolysis of 2-cyclopentenone at temperatures ranging from 1000 to 1400 K results in a variety of products. chemrxiv.orgthieme-connect.com These products have been identified using matrix-isolation Fourier-transform infrared (FTIR) spectroscopy. chemrxiv.orgthieme-connect.com

A study focusing on pyrolysis at 1300 K identified a comprehensive range of products. thieme-connect.com The major identified products from the thermal decomposition of 2-cyclopentenone are summarized in the table below.

| Pyrolysis Product | Chemical Formula |

| Carbon Monoxide | CO |

| Ketene | C₂H₂O |

| Propenylketene | C₅H₆O |

| Vinylacetylene | C₄H₄ |

| Ethylene | C₂H₄ |

| Propene | C₃H₆ |

| Acrolein | C₃H₄O |

| Acetylene | C₂H₂ |

| Propyne | C₃H₄ |

| Propargyl Radical | C₃H₃• |

Computational studies have identified several unimolecular decomposition channels for 2-cyclopentenone. thieme-connect.comresearchgate.net Three of these pathways involve a hydrogen atom migration, leading to the formation of prop-2-enylketene or prop-1-enylketene. researchgate.net Another proposed pathway involves the simultaneous rupture of two carbon-carbon bonds, which forms a high-energy cyclopropenone intermediate that subsequently decomposes to ethylene, acetylene, and carbon monoxide. researchgate.net A fifth, multi-step unimolecular pathway has been identified that leads to the formation of acrolein and acetylene. thieme-connect.comresearchgate.net

Gas-Phase Reactions with Free Radicals (e.g., OH Radicals)

The gas-phase reactions of cyclopentenone derivatives with hydroxyl (OH) radicals are significant in atmospheric chemistry and combustion processes. researchgate.net The kinetics of these reactions have been studied in quasi-static reaction cells over a range of temperatures (300-500 K). nih.gov

The reaction of OH radicals with 2-cyclopenten-1-one (B42074) proceeds through both addition and abstraction mechanisms, leading to the formation of resonantly stabilized radical products. sigmaaldrich.com Computational studies using density functional theory (DFT) on the reaction of OH with cyclopentenone show that the reaction begins with the barrierless formation of a pre-reactive complex. researchgate.net This complex can then isomerize to two different addition intermediates. researchgate.net

The rate coefficients for the reaction of OH radicals with various cyclopentenone derivatives have been measured at room temperature. These values provide insight into the reactivity of these cyclic ketones.

| Cyclopentenone Derivative | Reaction Rate Coefficient (cm³/s) at Room Temperature |

| 2-Cyclopenten-1-one | 1.2(±0.1) × 10⁻¹¹ sigmaaldrich.com |

| 2-Methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ sigmaaldrich.com |

| 3-Methyl-2-cyclopenten-1-one (B1293772) | 4.4(±0.7) × 10⁻¹² sigmaaldrich.com |

| Cyclopentanone | 2.9(±0.6) × 10⁻¹² researchgate.net |

The temperature dependence of these reaction rates varies with the structure of the cyclopentenone. For 2-cyclopenten-1-one and 2-methyl-2-cyclopenten-1-one, the rate coefficients are similar to those of non-cyclic conjugated ketones. sigmaaldrich.com In contrast, the reaction with 3-methyl-2-cyclopenten-1-one is slower, with rate coefficients more comparable to the saturated cyclic ketone, cyclopentanone. sigmaaldrich.com These experimental findings are supported by calculations of the potential energy surfaces, which help to elucidate the most likely reaction pathways and products under various conditions. sigmaaldrich.com

Iv. Derivatization and Advanced Synthetic Transformations of the 2 Cyclopentenone Core

Nucleophilic Conjugate Additions (Michael Additions)

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon and carbon-heteroatom bonds at the C3 position of the cyclopentenone ring. The presence of a substituent at the C2 position, such as a butyl group in 2-butyl-2-cyclopentenone, sterically hinders the approach of nucleophiles to the carbonyl carbon, thereby favoring conjugate addition.

Achieving stereocontrol in the Michael addition to cyclic enones is a significant area of research. nii.ac.jp Organocatalysis, particularly using chiral amines, has emerged as a powerful tool for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated cycloalkanones. nii.ac.jp While the addition of malonate nucleophiles to the parent 2-cyclopentenone is a challenging transformation in organocatalysis, it provides a direct route to β-chiral cyclic alkanones. nii.ac.jpresearchgate.net

The difficulty arises from the conformational control of the iminium intermediate derived from 2-cyclopentenone. nii.ac.jp However, the use of chiral diamine/acid combination catalysts in protic solvents has been shown to afford Michael adducts with high yield and excellent enantiomeric excess. nii.ac.jp For instance, the reaction between 2-cyclopentenone and various malonates can be catalyzed by chiral prolinol derivatives or diamine/TFA combinations, although the enantioselectivity can be variable. nii.ac.jp

Research on related 2-substituted cyclopentenones, such as 3-methyl-2-cyclopentenone, has demonstrated the feasibility of Rh-catalyzed asymmetric Michael-type additions for the synthesis of terpenoids. beilstein-journals.org These methodologies are, in principle, applicable to this compound, where a variety of nucleophiles, including organometallic reagents and soft carbon nucleophiles like malonates and nitroalkanes, can be added in a stereocontrolled manner. mdpi.comnih.gov

Table 1: Examples of Organocatalytic Enantioselective Michael Additions to Cyclopentenones Note: Data is for the parent 2-cyclopentenone, but illustrates the principles applicable to substituted derivatives.

| Nucleophile (Donor) | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Dibenzyl malonate | L-Prolinol (10 mol%) | Toluene | quant. | 0 | nii.ac.jp |

| Dibenzyl malonate | Diamine/TFA (10 mol%) | Methanol (B129727) | 99 | 95 | nii.ac.jp |

| Diisopropyl malonate | Diamine/TFA (10 mol%) | Methanol | 98 | >95 | researchgate.net |

Cycloaddition Reactions of the Cyclopentenone System

The carbon-carbon double bond of the cyclopentenone ring is an active participant in various cycloaddition reactions, providing a powerful strategy for the rapid construction of complex polycyclic systems. thieme-connect.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Cyclopentenones can act as dienophiles in these reactions, reacting with conjugated dienes. thieme-connect.comrsc.org However, under purely thermal conditions, simple cycloalkenones like 2-cyclopentenone are relatively unreactive unless activated dienes are used or the reaction is catalyzed by a Lewis acid. nih.gov The presence of an alkyl group at the 2-position, as in this compound, can further influence the reactivity and stereoselectivity of the cycloaddition due to steric and electronic effects. While specific studies on this compound as a dienophile are not prevalent, related 2-alkyl-cyclopentadienones have been studied, showing that steric hindrance can affect dimerization rates and reactivity with dienophiles. semanticscholar.org

The [2+2] photocycloaddition is a characteristic reaction of enones, leading to the formation of cyclobutane (B1203170) rings. acs.orgresearchgate.net This reaction is a valuable tool for creating strained four-membered rings, which can be key intermediates in the synthesis of complex natural products. researchgate.netresearchgate.net The irradiation of a 2-cyclopentenone derivative in the presence of an alkene can lead to the formation of a bicyclo[3.2.0]heptan-6-one skeleton.

The regiochemistry and stereochemistry of the cycloaddition can be influenced by various factors, including the substitution pattern of the enone and the alkene, the solvent, and the presence of chiral catalysts or auxiliaries. acs.orgscispace.com For instance, the photocycloaddition of 2-cyclopentenone to (ω-1)-alken-1-ols shows regioselectivity that is sensitive to solvent and concentration, suggesting that hydrogen bonding can direct the reaction outcome. scispace.comresearchgate.net Enantioselective [2+2] photocycloadditions can be achieved using chiral catalysts, such as chiral Brønsted acids or Lewis acids, to control the facial selectivity of the approach of the alkene to the excited enone. mdpi.com While direct examples with this compound are scarce, the principles established for other 2-cycloalkenones are applicable. mdpi.com

Table 2: Regioselectivity in Photocycloaddition of 2-Cyclopentenone with Alkenols Note: This data illustrates how reaction conditions can influence the outcome of photocycloadditions.

| Alkene | Solvent | HH/HT Ratio | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 3-Buten-1-ol | Hexane | 53:47 | 0.31 | scispace.com |

| 3-Buten-1-ol | Methanol | 70:30 | 0.28 | scispace.com |

| 4-Penten-1-ol | Hexane | 55:45 | 0.34 | scispace.com |

| 4-Penten-1-ol | Methanol | 76:24 | 0.29 | scispace.com |

HH = head-to-head adduct; HT = head-to-tail adduct

Diels-Alder Reactions with Cyclopentenone Dienophiles

Electrophilic Additions and Olefin Functionalizations

The double bond in this compound is susceptible to attack by various electrophiles, allowing for functionalization at both the C2 and C3 positions through reactions like epoxidation and aziridination. thieme-connect.com

Stereoselective epoxidation of α,β-unsaturated ketones is a key transformation for producing chiral building blocks. researchgate.net The resulting α,β-epoxy ketones are versatile intermediates. For 2-cyclopentenones, organocatalytic asymmetric epoxidation using chiral ketones or amine-based catalysts can provide access to enantioenriched epoxides. researchgate.netacs.org For example, iminium catalysis has been applied to the epoxidation of cyclic enones, where 2-cyclopentenone itself was epoxidized with high enantioselection, although with moderate conversion. researchgate.net The presence of the 2-butyl group would be expected to direct the attacking oxidant to the face opposite the alkyl group, potentially leading to high diastereoselectivity.

Aziridination, the nitrogen analog of epoxidation, introduces a three-membered nitrogen-containing ring. jchemlett.com This transformation can be achieved using various nitrogen sources. Phase-transfer catalysis has been used for the aziridination of 2-bromo-2-cyclopentenone with primary amines to yield bicyclic α-keto aziridines. researchgate.net Asymmetric aziridination of cyclic enones can be accomplished using chiral catalysts, providing access to optically active aziridines which are valuable precursors for chiral amines and other nitrogen-containing compounds. nih.govmsu.edu The ring-opening of these chiral aziridines can proceed with high regioselectivity, further enhancing their synthetic utility. nih.govnih.gov

Cyclopropanations

Cyclopropanation of the double bond in 2-alkyl-2-cyclopentenones, such as this compound, introduces a strained three-membered ring, leading to the formation of bicyclo[3.1.0]hexane derivatives. This transformation is a powerful tool for increasing molecular complexity and providing access to unique structural motifs. unl.pt

Various methods have been developed for the cyclopropanation of cyclopentenone systems. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for generating a cyclopropane (B1198618) ring. unl.pt For substituted cyclopentenones, the stereochemical outcome of the cyclopropanation is often directed by existing stereocenters or substituents on the ring. unl.pt For instance, hydroxyl-directed cyclopropanation can achieve high diastereoselectivity. unl.pt

The use of sulfur ylides, such as isopropylidenediphenylsulfonium ylide, has been shown to be effective for the cyclopropanation of functionalized 2-cyclopentenones, often yielding a single stereoisomer in good yield. unl.pt Transition metal-catalyzed cyclopropanations, employing catalysts based on rhodium or copper, offer alternative routes with distinct reactivity and selectivity profiles. wikipedia.orgsnnu.edu.cn These catalytic systems can activate cyclopropanes for further transformations, leading to the formation of more complex cyclopentenone derivatives. wikipedia.orgsnnu.edu.cn

The resulting bicyclo[3.1.0]hexane core is a valuable intermediate in organic synthesis. The strained cyclopropane ring can undergo a variety of ring-opening reactions, providing access to a range of functionalized cyclopentane (B165970) and cyclopentenone derivatives. wikipedia.orgnih.gov

Table 1: Examples of Cyclopropanation Reactions on Cyclopentenone Analogs

| Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference |

| Isopropylidenediphenylsulfonium ylide | 4-functionalized 5,5-dimethyl-2-cyclopentenones | Bicyclo[3.1.0]hexane derivatives | High stereoselectivity, single isomer formation | unl.pt |

| Rhodium(I) catalyst | Strained spiropentanes | β-substituted cyclopentenones | C-C bond activation, formation of rhodacyclobutane intermediate | wikipedia.org |

| Me₂AlCl / Air | Donor-acceptor cyclopropanes and ynol ethers | Substituted cyclopentenones | Convergent synthesis, accommodates various substitutions | nih.gov |

| [Rh₂(TFA)₄] | Alkynylcycloheptatrienes and alkenes | Alkynylcyclopropanes | Diastereoselective, robust and modular approach | nih.gov |

Carbonyl Group Transformations (e.g., Baeyer–Villiger Oxidation)

The carbonyl group of this compound is a key site for transformations, with the Baeyer–Villiger oxidation being a prominent example. This reaction converts the cyclic ketone into a lactone (a cyclic ester) by insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgnrochemistry.com The reaction was first reported by Adolf von Baeyer and Victor Villiger in 1899. wikipedia.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of a peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgresearchgate.net The subsequent step is a concerted migration of one of the adjacent carbon atoms to the peroxide oxygen, which is typically the rate-determining step. wikipedia.org The migratory aptitude of the substituents plays a crucial role in the regioselectivity of the oxidation. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. beilstein-journals.orguomustansiriyah.edu.iq For this compound, the more substituted tertiary carbon of the cyclopentenone ring would be expected to migrate preferentially, leading to the formation of a six-membered lactone. uomustansiriyah.edu.iq

A variety of reagents can be used to effect the Baeyer–Villiger oxidation, including peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA), as well as hydrogen peroxide in the presence of a catalyst. wikipedia.org The reactivity of the peroxyacid is correlated with the pKa of the corresponding carboxylic acid, with stronger acids leading to higher reactivity. wikipedia.org Nickel(II) complexes have also been shown to catalyze the Baeyer-Villiger oxidation of various cyclic ketones using molecular oxygen and an aldehyde. oup.com

Table 2: Reagents and Conditions for Baeyer-Villiger Oxidation

| Reagent | Conditions | Product Type | Notes | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | DCM, 45 °C | Lactone | Common and versatile reagent. | nrochemistry.com |

| Trifluoroperacetic acid (TFPAA) | Lactone | Highly reactive peroxyacid. | wikipedia.org | |

| Hydrogen peroxide / Lewis acid | Lactone | Catalytic system. | beilstein-journals.org | |

| Molecular oxygen / Aldehyde / Ni(II) complex | 1,2-dichloroethane, room temperature | Lactone | Catalytic system with high yields for various ketones. | oup.com |

| Peroxymonosulfuric acid (Caro's acid) | Lactone | Original reagent used by Baeyer and Villiger. | wikipedia.org |

Functionalization of the Alkyl Substituent (e.g., 2-butyl chain)

The 2-butyl substituent on the cyclopentenone ring offers another avenue for derivatization, allowing for the introduction of new functional groups and the extension of the carbon skeleton. The reactivity of the butyl chain is primarily centered on its C-H bonds, which can be targeted for various functionalization reactions.

One common strategy involves allylic functionalization, where a functional group is introduced at the position adjacent to the double bond of the cyclopentenone ring. While the double bond is within the ring, reactions can still be induced on the butyl chain, particularly at the carbon atom connected to the ring (the α-carbon).

For instance, radical-mediated reactions can be employed to introduce functionality. The use of radical initiators can lead to the formation of a radical on the butyl chain, which can then be trapped by a variety of reagents. Another approach involves the use of transition metal catalysts to achieve selective C-H activation and functionalization.

While direct functionalization of the saturated butyl chain can be challenging, it is also possible to introduce functionality prior to the formation of the cyclopentenone ring. For example, a functionalized precursor could be used in a ring-closing metathesis or a Pauson-Khand reaction to construct the 2-substituted cyclopentenone core with the desired functionality already in place on the alkyl chain. thieme-connect.comrsc.org

Research into the direct and selective functionalization of alkyl chains on cyclic systems is an active area of investigation, with the development of new catalytic methods continually expanding the possibilities for derivatization.

Introduction of Complex Side Chains (e.g., via Cross-Coupling Metathesis)

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, provides a versatile strategy for introducing complex side chains onto the 2-cyclopentenone core. Cross-metathesis, in particular, allows for the coupling of the cyclopentenone's double bond with another olefin, leading to the formation of a new, more complex alkene. thieme-connect.comnih.gov

The success of cross-metathesis with this compound depends on the choice of catalyst and reaction conditions. Ruthenium-based catalysts, such as the Grubbs catalysts (first and second generation) and the Hoveyda-Grubbs catalysts, are commonly employed for these transformations. thieme-connect.comuwindsor.ca These catalysts are known for their functional group tolerance and broad applicability.

A key challenge in the cross-metathesis of substituted cyclopentenones is controlling the stereochemistry of the newly formed double bond. However, the development of Z-selective metathesis catalysts has provided greater control over the geometry of the product alkene. wpmucdn.com

Cross-metathesis has been successfully applied in the synthesis of various natural products and biologically active molecules containing the cyclopentenone motif. nih.govacs.orgcaltech.edu For example, this strategy has been used to introduce unsaturated side chains in the synthesis of phytoprostanes. nih.govcore.ac.uk The reaction can be performed with a wide range of olefin partners, including those containing additional functional groups, allowing for the construction of highly elaborate molecular architectures.

Table 3: Catalysts for Cross-Coupling Metathesis

| Catalyst | Key Features | Application Example | Reference |

| Grubbs I | First-generation ruthenium catalyst. | Cyclization of dienes to form 2-cyclopentenones. | thieme-connect.com |

| Grubbs II | Second-generation ruthenium catalyst, more reactive. | More efficient cyclization of substituted dienes. | thieme-connect.com |

| Hoveyda-Grubbs Catalysts | Chelated ruthenium catalysts with enhanced stability and recyclability. | Used in various metathesis reactions for natural product synthesis. | uwindsor.ca |

| Z-Selective Catalysts | Provide control over the stereochemistry of the newly formed double bond. | Synthesis of Z-configured alkenes in macrocycles. | wpmucdn.com |

| Cyclometalated Ru-2 Catalyst | Chemoselective for cross-metathesis, avoiding undesired side reactions. | Synthesis of prostaglandins (B1171923). | caltech.edu |

V. Application As Advanced Synthetic Intermediates in Complex Molecule Synthesis

Precursors for Natural Product Total Synthesis

The utility of 2-butyl-2-cyclopentenone is prominently showcased in its application as a precursor for the total synthesis of various natural products. Its structure is embedded within numerous biologically active compounds, making it a logical and efficient starting material for their laboratory synthesis.

Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes. The cyclopentenone ring is a core structural feature of many prostaglandins, and 2-alkyl-2-cyclopentenones are important synthetic intermediates in their preparation. Specifically, 2-pentyl-2-cyclopentenone is a key precursor for methyl dihydrojasmonate, which is then converted to prostaglandins. The synthesis of prostaglandins often involves the stereoselective construction of the cyclopentane (B165970) skeleton, a task for which cyclopentenone derivatives are well-suited. Cross-conjugated cyclopentenone prostaglandins, such as Δ12,14-15-deoxy-PGJ2, highlight the importance of the cyclopentenone motif in this class of molecules.

While direct synthesis of leukotrienes from this compound is less commonly cited, the structural similarities and synthetic strategies employed for prostaglandins can often be adapted for the synthesis of other eicosanoids, including leukotrienes. The core cyclopentenone structure provides a versatile platform for the elaboration of the characteristic side chains of these molecules.

Sesquiterpenes are a large and diverse class of natural products built from three isoprene (B109036) units. Many sesquiterpenes possess complex polycyclic structures and exhibit significant biological activity. The synthesis of these intricate molecules often relies on the use of versatile building blocks that can be elaborated into the target structure.

A notable example of the use of a cyclopentenone derivative in sesquiterpene synthesis is the total synthesis of merrekentrone D. In this synthesis, a functionalized cyclopentenone was advanced through several transformations to construct the core of the natural product. The cyclopentenone moiety serves as a key handle for introducing further complexity and achieving the desired stereochemistry. This demonstrates the power of cyclopentenone-based strategies in the assembly of complex terpene frameworks.

Jasmonoids are a class of plant hormones that play crucial roles in plant development and defense. Methyl jasmonate and its derivatives are highly valued in the fragrance industry for their characteristic jasmine-like scent. The synthesis of jasmonoids has been a significant area of research, with many routes utilizing a cyclopentenone core.

Role in the Synthesis of Hasubanan Alkaloids and Salvinorin A Analogs

Divergent Synthetic Strategies from Common Cyclopentenone Intermediates

Divergent synthesis represents an efficient and powerful strategy in organic chemistry, enabling the generation of a diverse library of complex molecules from a single, common intermediate. This approach is particularly valuable in natural product synthesis and medicinal chemistry, where the ability to create structural analogs of a target molecule is crucial for exploring structure-activity relationships. The 2-cyclopentenone core, including derivatives like this compound, serves as an exemplary starting point for such divergent strategies due to its inherent reactivity and the multiple sites available for functionalization. thieme-connect.com The enone functionality allows for a wide array of transformations, including conjugate additions, cycloadditions, and modifications at the allylic and carbonyl positions, providing multiple branching points for the synthesis of distinct molecular architectures. thieme-connect.comwikipedia.org

A key advantage of using a common cyclopentenone intermediate is the ability to rapidly assemble a collection of structurally related but distinct compounds. sathyabama.ac.in This methodology stands in contrast to linear synthesis, where each target molecule requires a unique, lengthy reaction sequence. By investing synthetic effort in the creation of a versatile cyclopentenone building block, chemists can then "diverge" to produce numerous target molecules through a few, high-yielding transformations.

One prominent example of a divergent approach is the collective total synthesis of Cephalotaxus alkaloids. beilstein-journals.org In a strategy developed by the Li group, a key enantiopure cyclopentanone (B42830) intermediate serves as a lynchpin for the synthesis of multiple alkaloids. beilstein-journals.org For instance, this common intermediate can be transformed into (−)-cephalotaxine through α-hydroxylation, amide reduction, and methanol (B129727) elimination in a one-pot procedure. beilstein-journals.org Alternatively, the same intermediate can be directed toward the synthesis of cephalezomine H through a diastereoselective reduction followed by an alane reduction, showcasing how different reagents can unlock different synthetic pathways from the same starting point. beilstein-journals.org

Another compelling illustration of divergent synthesis from a cyclopentenone core is the synthesis of antiviral carbocyclic nucleosides. The Pauson-Khand reaction, a powerful method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide, can produce a versatile chiral cyclopentenone intermediate. rsc.org This intermediate has been successfully utilized in the asymmetric total syntheses of both (−)-carbovir and (−)-abacavir. rsc.org The divergent step involves the stereoselective introduction of the appropriate nucleobase synthon onto the common cyclopentenone framework, demonstrating how a single chiral building block can grant access to multiple important therapeutic agents. rsc.org

Photochemical reactions also provide a fertile ground for divergent strategies starting from cyclopentenones. The [2+2] photocycloaddition of 2-cyclopentenones with various olefins leads to the formation of bicyclo[3.2.0]heptane systems. acs.org These strained bicyclic products can then undergo a variety of cleavage and rearrangement reactions to yield diverse molecular scaffolds. For example, Lange and co-workers have demonstrated that a β-functionalized 2-cyclopentenone can undergo photocycloaddition with an olefin, and the resulting product can be converted into a bicyclic precursor for the guaiane (B1240927) sesquiterpenoid (±)-alismol through a fragmentation strategy. acs.org This highlights how a single photochemical cycloaddition can be the entry point to complex polycyclic natural products.

The following table summarizes selected divergent synthetic strategies originating from common cyclopentenone intermediates, illustrating the diversity of products that can be achieved.

Table 1: Examples of Divergent Synthetic Strategies from Cyclopentenone Intermediates

| Common Intermediate | Divergent Reaction/Reagents | Product 1 | Product 2 |

| Enantiopure Cyclopentanone | 1. α-hydroxylation 2. Amide reduction 3. Methanol elimination beilstein-journals.org | (−)-Cephalotaxine beilstein-journals.org | Cephalezomine H beilstein-journals.org |

| Chiral Cyclopentenone (from Pauson-Khand Reaction) | Stereoselective introduction of adenine (B156593) synthon rsc.org | (−)-Carbovir rsc.org | (−)-Abacavir rsc.org |

| β-Functionalized 2-Cyclopentenone | 1. [2+2] Photocycloaddition with olefin 2. Conversion of ester to leaving group 3. Fragmentation acs.org | (±)-Alismol precursor acs.org | Other polycyclic systems |

These examples underscore the strategic power of using common cyclopentenone intermediates like this compound. By carefully selecting reaction pathways and reagents, chemists can efficiently explore chemical space and access a wide range of complex and biologically significant molecules from a single, readily accessible starting material.

Vi. Advanced Spectroscopic and Structural Elucidation of Substituted Cyclopentenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including substituted cyclopentenones. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of the hydrogen atoms.

In the ¹H NMR spectrum of a related compound, 2-pentyl-2-cyclopenten-1-one, specific proton signals can be assigned to various parts of the molecule. chemicalbook.com For 2-butyl-2-cyclopentenone, analogous signals would be expected. The vinyl proton on the cyclopentenone ring typically appears as a multiplet in the downfield region. The allylic protons on the ring and the protons of the butyl group would resonate at distinct chemical shifts, with their multiplicity revealing adjacent proton-proton coupling. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable in establishing the connectivity between these protons. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. researchgate.netchemicalbook.com The carbonyl carbon of the cyclopentenone ring is characteristically found at a low field (downfield) in the spectrum. researchgate.netnih.gov The olefinic carbons of the double bond also have distinct chemical shifts. The chemical shifts of the butyl group carbons provide further confirmation of the structure. For instance, in butan-2-ol, the carbon attached to the hydroxyl group has a significantly different chemical shift from the other carbons in the chain. docbrown.info DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. bas.bg

The stereochemistry of substituted cyclopentenones, particularly in more complex systems with multiple chiral centers, can be determined through advanced NMR techniques. nih.govnmrwiki.org For example, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, which is crucial for assigning relative stereochemistry. d-nb.info In cases of diastereomers, distinct NMR spectra are often observed, allowing for their differentiation and characterization. researchgate.net The coupling constants (J-values) between protons are also diagnostic of their spatial relationship, with different values expected for cis and trans isomers. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~210-220 |

| =C-CH₂ | - | ~160-170 |

| =CH | ~7.2-7.4 | ~135-145 |

| Ring CH₂ (allylic) | ~2.5-2.7 | ~30-35 |

| Ring CH₂ | ~2.3-2.5 | ~25-30 |

| Butyl-CH₂ (allylic) | ~2.1-2.3 | ~25-30 |

| Butyl-CH₂ | ~1.4-1.6 | ~30-35 |

| Butyl-CH₂ | ~1.3-1.4 | ~22-25 |

| Butyl-CH₃ | ~0.9 | ~13-15 |

Note: These are approximate predicted values and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Fragmentation Analysis and Substructure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 138.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₉H₁₄O). researchgate.netethz.chethz.ch

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses of fragments from the butyl side chain and cleavage of the cyclopentenone ring. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Analysis of these fragment ions helps in piecing together the substructures of the molecule. The PubChem database lists major peaks for this compound at m/z 96, 138, 41, 67, and 109. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Effects

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. purdue.eduquora.comschoolwires.net The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. openstax.orgpressbooks.pub For α,β-unsaturated ketones like this compound, this peak is typically observed in the range of 1685-1705 cm⁻¹. pressbooks.pub The conjugation of the double bond with the carbonyl group lowers the stretching frequency compared to a saturated ketone. amazonaws.compurcosmetics.com

Another key absorption is that of the carbon-carbon double bond (C=C) stretch within the cyclopentenone ring, which would appear in the region of 1600-1650 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the butyl side chain. libretexts.org The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl group. libretexts.org

The ring strain in cyclopentenones also influences the C=O stretching frequency, typically causing an increase compared to acyclic ketones. pressbooks.pubpurcosmetics.com However, the effect of conjugation in this compound is the dominant factor, resulting in a lower frequency. In some cases, Fermi resonance, which is the coupling of a fundamental vibration with an overtone or combination band, can be observed in carbonyl compounds, potentially leading to a splitting of the carbonyl band. amazonaws.comcdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | Stretch | 1685 - 1705 | Strong |

| C=C (alkene) | Stretch | 1600 - 1650 | Medium |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. springernature.comnih.gov While this compound itself is not chiral, this technique is indispensable for substituted cyclopentenones that are, allowing for the unambiguous assignment of stereochemistry. figshare.comacs.orgrsc.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com This technique has been used to elucidate the structures of various complex cyclopentenone derivatives, confirming their connectivity and stereochemistry. researchgate.netresearchgate.netwikipedia.org

In the solid state, molecules of substituted cyclopentenones will pack in a specific arrangement, influenced by intermolecular forces. mdpi.combeilstein-journals.org X-ray crystallography reveals these packing motifs, which can include hydrogen bonding (if appropriate functional groups are present) and van der Waals interactions. researchgate.net

Correlative Analysis for Resolution of Spectral Ambiguities

While each spectroscopic technique provides valuable information, ambiguities can sometimes arise. researchgate.net Correlative analysis, the synergistic use of data from multiple spectroscopic methods, is often necessary for the complete and accurate elucidation of a complex molecular structure. kashanu.ac.ir For example, while IR spectroscopy can identify the presence of a carbonyl group, NMR spectroscopy can provide detailed information about its chemical environment. quora.com

In cases where NMR data alone is insufficient to distinguish between isomers, combining it with mass spectrometry fragmentation patterns can provide the necessary additional evidence. Similarly, if the stereochemistry is ambiguous from NMR data, derivatization of the compound to form a crystalline solid suitable for X-ray crystallography can provide a definitive answer. acs.org The combination of these techniques allows chemists to build a comprehensive and unambiguous picture of the molecular structure of substituted cyclopentenones.

Vii. Computational and Theoretical Investigations of Cyclopentenone Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the fundamental aspects of molecular structure and reactivity. For cyclopentenone systems, methods like B3LYP, M06-2X, and high-level coupled-cluster techniques such as CCSD(T) have been employed to provide accurate energetic and electronic data. Current time information in Lau, FJ.acs.org

The electronic nature of 2-cyclopentenone is central to its reactivity. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. In the context of a [3+2] cycloaddition reaction involving 2-cyclopentenone (CPN), theoretical studies have shown that the energy of the LUMO is localized on the C4 and C5 atoms of the cyclopentenone ring. chemicalbook.com This indicates that these positions are the most electrophilic sites, susceptible to nucleophilic attack.

In such reactions, 2-cyclopentenone acts as the electrophilic species, while the reacting partner (e.g., a nitrone) acts as the nucleophile. chemicalbook.com The global electron density transfer (GEDT) calculated for the transition state confirms that electron density flows from the nucleophile to the electrophilic cyclopentenone. chemicalbook.com The presence of the electron-withdrawing carbonyl group lowers the energy of the LUMO, enhancing the electrophilicity of the double bond. The butyl group at the C2 position in 2-butyl-2-cyclopentenone would introduce a mild electron-donating effect, which could slightly raise the HOMO and LUMO energy levels compared to the unsubstituted parent compound, but the fundamental electrophilic character of the enone system is retained.

Table 1: Computed Properties for this compound This table presents basic molecular properties for this compound computed through cheminformatics methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | nih.govguidechem.com |

| Molecular Weight | 138.21 g/mol | nih.govguidechem.com |

| XLogP3-AA | 2.4 | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Complexity | 156 | nih.govguidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Potential Energy Surface (PES) mapping is a critical computational tool for visualizing reaction mechanisms, identifying intermediates, and locating transition states. libretexts.org For the cyclopentenone framework, PES calculations have been extensively used to understand various reactions, including thermal decomposition and reactions with radicals.

A combined experimental and computational study on the thermal decomposition of the parent 2-cyclopentenone identified five distinct unimolecular decomposition channels using DFT calculations at the B3LYP/6-311++G** level of theory. acs.org One major pathway involves the formation of propenylketenes through hydrogen migration followed by ring-opening, with a calculated energy barrier of 80.42 kcal/mol. acs.org Another computationally predicted pathway leads to the formation of ethylene, acetylene, and carbon monoxide via a two-step mechanism with an initial barrier of 102.39 kcal/mol. acs.org

Furthermore, the PES for the reaction of hydroxyl (OH) radicals with cyclopentenone has been calculated at the CCSD(T)/cc-pVTZ//M06-2X/6-311+G** level. acs.org These calculations show that the reaction proceeds through the initial barrierless formation of a van der Waals complex, followed by isomerization to two different intermediates. acs.org The addition of the OH radical to the C3 carbon is found to be energetically more favorable than addition to the C2 carbon. acs.org Such detailed PES maps are invaluable for understanding the complex reaction networks relevant to combustion and atmospheric chemistry.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These include electronegativity (χ), which measures the tendency of a species to attract electrons; chemical hardness (η), which measures resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the electrophilic power of a molecule. nih.gov

These parameters are calculated from the energies of the HOMO and LUMO. Reagents can be classified based on their electrophilicity index, with values greater than 1.50 eV indicating strong electrophiles. nih.gov In studies of cycloaddition reactions, 2-cyclopentenone derivatives consistently function as strong electrophiles. chemicalbook.com The calculation of these indices for this compound would allow for a quantitative prediction of its reactivity in polar reactions, confirming its role as a potent electrophile, albeit slightly modulated by the C2-butyl substituent.

Table 2: Conceptual DFT Reactivity Indices This table outlines the definitions of key reactivity indices calculated from ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies.

| Index | Formula | Description |

| Electronic Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the electrophilic power of a molecule. |

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States

Kinetic Studies and Rate Constant Calculations (e.g., Rice–Ramsperger–Kassel–Marcus Theory)

Theoretical kinetics are used to calculate reaction rate constants and understand their dependence on temperature and pressure. For unimolecular reactions, Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a standard method for calculating microcanonical rate constants, which can then be used in master equation models to predict thermal decomposition and isomerization rates under various conditions. rsc.orgnih.gov

Kinetic studies on the reaction of OH radicals with 2-cyclopentenone and 2-methyl-2-cyclopentenone have been performed, combining experimental measurements with theoretical calculations. rsc.org At room temperature, the rate coefficient for the reaction with 2-cyclopentenone was measured to be 1.2 (±0.1) × 10⁻¹¹ cm³ s⁻¹. rsc.org For 2-methyl-2-cyclopentenone, the rate was slightly faster at 1.7 (±0.2) × 10⁻¹¹ cm³ s⁻¹. rsc.org These experimental results were supported by PES calculations and RRKM-based master equation modeling to infer the most likely products over a wide range of temperatures and pressures. rsc.org The data suggest that both hydrogen abstraction and OH addition mechanisms are significant. rsc.org These findings indicate that the rate of reaction for this compound with OH radicals would be of a similar magnitude, likely comparable to or slightly faster than that of 2-methyl-2-cyclopentenone.

Modeling of Stereoselectivity and Enantiomeric Excess

Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes of asymmetric reactions. For reactions involving cyclopentenones, DFT calculations and molecular dynamics simulations can be used to model the transition states leading to different stereoisomers. By comparing the activation free energies (ΔG‡) of these diastereomeric transition states, the stereoselectivity of a reaction can be predicted.

For example, in the synthesis of highly functionalized cyclopentenones via Nazarov cyclization, DFT computations have been used to analyze the reaction mechanism and are consistent with the experimentally observed stereochemical outcomes. thieme-connect.com Similarly, in the stereoselective synthesis of cyclopentanes, transition state models that minimize allylic 1,3-strain (A¹,³-strain) have been successfully used to predict the major diastereomer formed. sci-hub.ru In the context of synthesizing chiral quaternary carbon centers via reactions of 2-cyclopentenones, DFT calculations have elucidated the reaction mechanism, explaining the excellent observed diastereo- and enantioselectivities. gcrjy.ac.in These approaches would be directly applicable to modeling reactions of this compound to predict which facial attack (Re or Si) is preferred, thereby determining the enantiomeric excess of the products. researchgate.net

Computational Design of Novel Cyclopentenone Derivatives

Computational methods are increasingly used not only to analyze existing molecules but also to design new ones with desired properties. Starting with a core scaffold like 2-cyclopentenone, derivatives can be designed in silico for specific applications, such as enhanced biological activity or improved material properties.

For instance, computational studies have focused on designing cyclopentenone derivatives as inhibitors of the transcription factor NF-κB. By starting with the 2-cyclopentenone core, researchers used molecular mechanics to rationally add substituents that enhance binding affinity and specificity to the target protein. High-level DFT calculations were then used to ensure that the designed derivatives did not have excessively high reactivity. Another study describes the design of fluorinated cyclopentanone (B42830) derivatives, where a computational model was developed to predict the selectivity of rearrangement pathways. libretexts.org This type of rational, computer-aided design could be applied to this compound to create novel compounds with tailored therapeutic or industrial applications.

Viii. Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Cyclopentenone Synthesis

The construction of the cyclopentenone core has traditionally relied on a handful of name reactions, most notably the Pauson-Khand reaction, which typically uses stoichiometric amounts of dicobalt octacarbonyl. rsc.orgchemistryviews.org A major thrust in modern synthetic chemistry is the development of catalytic versions of these reactions to improve efficiency and reduce metal waste.

Research is actively pursuing the use of various transition metals beyond cobalt, such as rhodium, iridium, nickel, and palladium, to catalyze [2+2+1] cycloadditions. chemistryviews.orgvapourtec.com For instance, chiral iridium diphosphine complexes have been shown to catalyze enantioselective intramolecular Pauson-Khand type reactions, highlighting a key area for future development: the catalytic asymmetric synthesis of chiral cyclopentenones. rsc.orgvapourtec.com Gold catalysts have also emerged as exceptionally powerful tools for synthesizing cyclopentenones under mild conditions. arxiv.org Methods like the gold(I)-catalyzed Rautenstrauch rearrangement of 1-ethynyl-2-propenyl esters and the tandem 3,3-rearrangement/Nazarov reaction of enynyl acetates provide efficient access to a wide range of substituted cyclopentenones. arxiv.orgresearchgate.net

Palladium catalysis offers another versatile avenue. A modular synthesis has been developed where an α,β-unsaturated acid chloride serves as a source for both the alkene and carbon monoxide components, reacting with an alkyne in a palladium-catalyzed "molecular shuffling" process to form polysubstituted cyclopentenones with high efficiency. ijsetpub.com This method avoids the direct use of carbon monoxide gas. ijsetpub.com The development of heterogeneous catalysts, which can be easily recovered and recycled, is another significant goal. mit.edu

| Catalytic Approach | Metal/Catalyst | Key Features | Relevant Reactions |

|---|---|---|---|

| Pauson-Khand Type | Co, Rh, Ir, Ni | [2+2+1] cycloaddition of alkyne, alkene, and CO. Moving towards catalytic systems. rsc.orgchemistryviews.orgvapourtec.com | Inter- and intramolecular cyclizations. |

| Rearrangement Reactions | Au(I) complexes | Mild reaction conditions, high efficiency, and tolerance of various functional groups. arxiv.orgresearchgate.net | Rautenstrauch rearrangement, Nazarov reaction. arxiv.orgresearchgate.net |

| Cross-Coupling/Carbonylation | Pd complexes | Modular synthesis, avoids direct use of CO gas, forms multiple C-C bonds. ijsetpub.com | Molecular shuffling of acid chlorides and alkynes. ijsetpub.com |

| Cyclization Reactions | Iodine | Metal-free, green catalyst for iso-Nazarov cyclization of dienals. cam.ac.uk | Concerted cyclization mechanism. cam.ac.uk |

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of cyclopentenones. acs.orgoup.com This involves a shift towards using safer solvents, developing catalyst-based reactions over stoichiometric ones, and maximizing atom economy. acs.orgoup.com

A key focus is the replacement of hazardous organic solvents. organic-chemistry.org Researchers have demonstrated successful cyclopentenone syntheses in environmentally benign media like water or through solvent-free reactions. researchgate.netchemrxiv.orgnih.gov For example, an eco-friendly method uses Montmorillonite K10, an inexpensive and recyclable clay, as a heterogeneous catalyst for the conversion of furfural (B47365) derivatives into cyclopentenones under solvent-free conditions. researchgate.net The use of deep eutectic solvents (DES), which are biodegradable and derived from natural compounds, is also being explored as a green reaction medium. neurips.cc

Furthermore, the development of sustainable flow synthesis processes offers enhanced safety and efficiency. A multi-step flow sequence for producing a highly functionalized cyclopentenone has been demonstrated, featuring in-line extractions and automated reactor setups that minimize waste and manual handling. nips.ccnih.gov The use of simple, metal-free catalysts like iodine for the iso-Nazarov cyclization of dienals also represents a significant step towards greener synthetic protocols. cam.ac.uk

| Green Chemistry Principle | Application in Cyclopentenone Synthesis | Example |

|---|---|---|

| Safer Solvents/Conditions | Reactions performed in water or under solvent-free conditions. researchgate.netnih.gov | Claisen-Schmidt condensation in water; Montmorillonite K10-catalyzed synthesis without solvent. researchgate.netnih.gov |

| Catalysis | Use of recyclable heterogeneous catalysts or metal-free catalysts. cam.ac.ukresearchgate.net | Iodine-catalyzed iso-Nazarov cyclization; clay-based catalysts. cam.ac.ukresearchgate.net |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials like furfural. researchgate.net | Conversion of furfural into cyclopentenone derivatives. researchgate.net |

| Process Intensification | Development of continuous flow processes for synthesis. nips.cc | Automated, multi-step flow synthesis of a cyclopentenone building block. nips.cc |

Application of Machine Learning and AI in Cyclopentenone Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. mit.edu These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways from scratch. vapourtec.comcam.ac.uk For a target molecule like 2-butyl-2-cyclopentenone, ML models can accelerate the discovery of efficient synthetic routes. vapourtec.com

Predictive modeling is a key application. Neural networks can be trained on existing reaction databases to forecast the yield and purity of a product under various conditions (e.g., catalyst, solvent, temperature), thereby reducing the need for extensive trial-and-error experimentation. vapourtec.comresearchgate.net For complex transformations like the synthesis of a substituted cyclopentenone, where multiple side products are possible, ML can help identify the conditions that favor the desired isomer. researchgate.net

AI is also being employed for retrosynthetic planning. cam.ac.uknih.gov By learning from millions of published reactions, AI tools can propose disconnections and suggest a complete synthesis tree for a target molecule. researchgate.net While template-based approaches have been common, newer template-free models can identify the most likely "reaction center" in a molecule and predict the resulting graph transformation, potentially discovering entirely new reactions. As these technologies mature, they will become indispensable for designing syntheses for complex cyclopentenone derivatives, optimizing reaction efficiency, and uncovering novel chemical reactivity. ijsetpub.com

Exploration of New Reactivity Modes and Unconventional Transformations

While classic reactions of α,β-unsaturated ketones like Michael additions are well-established, a significant area of emerging research is the exploration of novel reactivity modes for the cyclopentenone core. The inherent reactivity of the structure allows for modification at every position. rsc.org This opens up avenues for creating complex molecular architectures from relatively simple cyclopentenone precursors.

Researchers are investigating unconventional transformations that go beyond standard additions. These include:

Cycloaddition Reactions: 2-Cyclopentenones can act as partners in various cycloadditions, such as photochemical [2+2] cycloadditions and Diels-Alder reactions, to build intricate polycyclic systems. rsc.org

Rearrangements: Methodologies that leverage rearrangements are gaining traction. For example, the Nazarov cyclization can be used to stage subsequent chemoselective rsc.orgvapourtec.com-migrations, leading to highly functionalized cyclopentenones with adjacent stereocenters.

Photochemical Reactions: Light-induced reactions offer unique transformations not easily accessible through thermal methods. An unconventional photochemical reaction has been reported that converts α,β-unsaturated ketones into acetonylcyclopropanes. nih.gov

Novel Annulations: New methods are being developed to build additional rings onto the cyclopentenone framework. One such method involves the tungsten-carbonyl promoted cyclization of ω-acetylenic silyl (B83357) enol ethers, which can be prepared from the starting enone.

These explorations expand the synthetic chemist's toolbox, allowing the cyclopentenone scaffold to be used as a starting point for a much wider array of complex target molecules.

Computational-Guided Synthesis and Mechanistic Understanding

The synergy between computational chemistry and experimental synthesis has become a powerful driver of innovation. Quantum-chemical calculations, particularly Density Functional Theory (DFT), are now routinely used to provide deep mechanistic insights, rationalize observed selectivities, and even predict the feasibility of new reactions before they are attempted in the lab. nih.gov

In the context of cyclopentenone synthesis, DFT studies have been instrumental in:

Elucidating Reaction Mechanisms: DFT calculations have been used to support the proposed concerted mechanism of the iodine-catalyzed iso-Nazarov cyclization. cam.ac.uk They have also provided detailed mechanistic insight into the palladium-catalyzed modular synthesis of cyclopentenones from acid chlorides and alkynes, revealing that the reaction proceeds through a different pathway than initially postulated by experimentalists.

Understanding Selectivity: For complex catalytic cycles, computational models can help explain why a particular regio- or stereoisomer is formed. This understanding is crucial for optimizing reactions to produce a single desired product, such as a specific enantiomer of a chiral cyclopentenone.

Predicting Reactivity: Calculations can be used to study the potential energy surfaces of decomposition pathways or reactions with other species. nih.gov For instance, DFT has been used to identify multiple unimolecular decomposition channels for 2-cyclopentenone at high temperatures and to study its reaction with OH radicals in the atmosphere. nih.gov

This computational-first approach saves significant time and resources by guiding experimental design toward the most promising avenues, accelerating the development of new and improved methods for synthesizing and functionalizing molecules like this compound.

Q & A

Q. How can interdisciplinary collaboration improve the translational potential of this compound research?

- Methodological Answer : Partner with computational chemists for modeling, biologists for target validation, and material scientists for delivery system design. Use shared electronic lab notebooks (ELNs) to synchronize data and align experimental protocols with regulatory standards (e.g., ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.